![molecular formula C18H19N3O3S B2970468 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-93-4](/img/structure/B2970468.png)
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile
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Overview
Description
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: is a chemical compound with the molecular formula C₁₈H₁₈N₂O₃S It is characterized by a benzene ring substituted with a cyano group (-CN) and a piperazine ring linked to a methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form the piperazino derivative. This intermediate is then reacted with benzenecarbonitrile under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Using nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: : 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzoic acid
Reduction: : 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzylamine
Substitution: : Various derivatives depending on the nucleophile used
Scientific Research Applications
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: can be compared to other similar compounds, such as:
4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile: : Similar structure but with a methyl group instead of a methoxy group.
4-{4-[(4-Hydroxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: : Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
Biological Activity
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile, also known by its CAS number 478046-93-4, is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
Structural Features
The compound features a piperazine ring substituted with a methoxyphenyl sulfonyl group and a benzenecarbonitrile moiety. This unique structure is hypothesized to contribute to its diverse biological activities.
Anticancer Activity
Recent studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of piperazine derivatives have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study on related piperazine derivatives indicated potent anticancer activity against several cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing cytotoxicity .
Antimicrobial Properties
The antimicrobial activity of compounds similar to this compound has also been explored. Research indicates that these compounds can exhibit bacteriostatic effects against multi-drug resistant strains.
Table 1: Antimicrobial Activity Comparison
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 46.9 µg/mL |
Compound B | S. aureus | 93.7 µg/mL |
This compound | MRSA | TBD |
Neuropharmacological Effects
There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.
Case Study: Neuropharmacological Evaluation
In a preclinical study, a related compound demonstrated significant anticonvulsant activity in animal models, suggesting that modifications in the piperazine structure can lead to enhanced neuroprotective effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are critical for understanding how variations in chemical structure influence biological activity. The presence of specific functional groups such as sulfonyl and methoxy has been linked to increased potency in various biological assays.
Key Findings from SAR Studies
- Sulfonyl Group : Enhances solubility and bioavailability.
- Methoxy Substitution : Imparts electron-donating properties that may enhance receptor binding affinity.
- Piperazine Ring : Plays a crucial role in modulating pharmacokinetic properties.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-4-2-15(14-19)3-5-16/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDTVCILGZWZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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